molecular formula C15H11F3O4 B8166604 Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166604
M. Wt: 312.24 g/mol
InChI Key: YUPUASIWPJFTFA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester featuring a hydroxy group at position 5 of the first phenyl ring and a trifluoromethoxy (-OCF₃) substituent at position 3' of the second phenyl ring.

Properties

IUPAC Name

methyl 3-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)11-5-10(6-12(19)7-11)9-3-2-4-13(8-9)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUASIWPJFTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a mixed solvent system (THF/H₂O or DME/H₂O).

  • Temperature : 80–100°C for 12–24 hours.

Example Protocol

  • Boronic ester preparation : 3-Carbomethoxyphenylboronic acid is synthesized from methyl 3-bromobenzoate via Miyaura borylation (Pd(dba)₂, KOAc, bis(pinacolato)diboron).

  • Coupling : React with 3-bromo-5-(trifluoromethoxy)phenol derivative under Suzuki conditions.

    • Yield: 68–75%.

    • Key challenge: Competing protodeboronation of the boronic ester requires inert atmosphere and degassed solvents.

Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic trifluoromethoxylation or late-stage functionalization.

Nucleophilic Trifluoromethoxylation

  • Reagent : Trifluoromethyl triflate (CF₃OTf) or AgOCF₃.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 60°C.

  • Substrate : 3-Bromo-5-hydroxybiphenyl intermediate.

    • Yield: 55–62%.

    • Limitations: Over-oxidation of the hydroxyl group necessitates protective strategies.

Direct C–H Trifluoromethoxylation

Recent advances enable direct functionalization of preformed biphenyls:

  • Catalyst : Pd(OAc)₂ (5 mol%) with pyridine-based ligands.

  • Oxidant : PhI(OAc)₂ in HFIP/trifluoroethanol.

  • Regioselectivity : Controlled by steric and electronic effects of existing substituents.

Hydroxyl Group Protection and Deprotection

The phenolic hydroxyl group at position 5 requires protection during trifluoromethoxylation to prevent side reactions.

Protection Strategies

  • Benzyl ether : Benzyl bromide (BnBr), K₂CO₃, DMF, 60°C.

    • Deprotection: H₂/Pd-C (1 atm, 24 hours).

  • Silyl ether : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DCM.

    • Deprotection: TBAF in THF.

Comparative Efficiency

Protective GroupDeprotection YieldCompatibility with -OCF₃
Benzyl ether92%High
TBDMS88%Moderate

Esterification and Final Functionalization

The carboxylate ester is typically introduced early in the synthesis to avoid interference with coupling reactions.

Fischer Esterification

  • Conditions : MeOH, H₂SO₄ (cat.), reflux.

  • Substrate : 5-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.

    • Yield: 85–90%.

Mitsunobu Esterification

For acid-sensitive intermediates:

  • Reagents : DIAD, PPh₃, MeOH.

  • Temperature : 0°C to room temperature.

    • Yield: 78–82%.

Industrial-Scale Synthesis Optimization

Large-scale production demands cost-effective and safety-focused protocols:

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reduced reaction time.

  • Example : Suzuki coupling in a microreactor (residence time: 20 min vs. 12 hours batch).

Purification Techniques

  • Crystallization : Ethyl acetate/hexane system for final product.

  • Chromatography Avoidance : Acid-base extraction for intermediate purification.

Analytical Characterization

Critical data for validating synthesis success:

Analytical MethodKey FindingsSource
¹H NMR (400 MHz, CDCl₃)δ 8.22 (d, J = 8.4 Hz, 1H, ArH), 3.91 (s, 3H, COOCH₃)
¹⁹F NMR (376 MHz)δ -58.9 (s, OCF₃)
HPLC Purity >99% (C18 column, MeCN/H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate ester would yield an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. Additionally, the hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Methyl 3-fluoro-3'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylate

  • Structural Differences : Replaces the trifluoromethoxy group at position 3' with a methyl and fluoro group. The hydroxy group is retained at position 3' instead of 3.
  • Key Properties :
    • The methyl group increases steric bulk but reduces electron-withdrawing effects compared to -OCF₃.
    • Fluoro substitution may enhance metabolic stability but diminish hydrogen-bond acceptor capacity relative to -OCF₃.
  • Similarity Score : 0.94 .

Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate

  • Structural Differences : Features a nitrobenzoxadiazolyl group at position 5 and a methyl group at position 4′. The hydroxy and trifluoromethoxy groups are absent.
  • Biological Relevance : Demonstrated efficacy as a c-Myc inhibitor due to the nitrobenzoxadiazolyl group’s ability to disrupt protein-protein interactions .
  • Key Properties :
    • Nitrobenzoxadiazolyl provides strong electron-withdrawing effects and fluorescence properties, useful in bioimaging.
    • Lacks the hydroxy group, reducing solubility but increasing lipophilicity.

Propyl 2'-(aminomethyl)-5'-[(3-fluoropyridin-4-yl)carbamoyl][1,1'-biphenyl]-3-carboxylate (Sovesudil)

  • Structural Differences: Includes an aminomethyl group at position 2' and a fluoropyridinyl carbamoyl group at position 5'. Uses a propyl ester instead of methyl.
  • Biological Relevance: Approved as a Rho-associated protein kinase (ROCK) inhibitor; the aminomethyl and carbamoyl groups enhance target binding affinity .
  • Key Properties: Propyl ester extends half-life compared to methyl esters but slows hydrolysis.

5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic Acid

  • Structural Differences : Replaces the ester with a pyrazole-carboxylic acid system. Lacks hydroxy and trifluoromethoxy groups.
  • Key Properties: Carboxylic acid improves aqueous solubility but reduces cell membrane permeability.

Comparative Analysis Table

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (If Known) Similarity Score
Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate -OH (5), -OCF₃ (3'), -COOCH₃ (3) Hydroxy, trifluoromethoxy, ester Not explicitly stated Reference
Methyl 3-fluoro-3'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylate -F (3), -OH (3'), -CH₃ (4') Fluoro, hydroxy, methyl N/A 0.94
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate -NO₂-benzoxadiazolyl (5), -CH₃ (4') Nitrobenzoxadiazolyl, methyl c-Myc inhibition N/A
Sovesudil -NHCH₃ (2'), -CONH(3-F-pyridinyl) (5'), -COOCH₂CH₂CH₃ (3) Aminomethyl, carbamoyl, propyl ester ROCK inhibition N/A
5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic Acid Pyrazole-carboxylic acid (3), -CH₃ (3') Pyrazole, carboxylic acid N/A N/A

Research Findings and Implications

  • Solubility vs. Lipophilicity: The hydroxy group improves solubility relative to non-polar analogs like the nitrobenzoxadiazolyl derivative, but the methyl ester balances lipophilicity for membrane penetration .
  • Biological Target Specificity: Sovesudil’s aminomethyl and carbamoyl groups highlight the importance of hydrogen-bond donors/acceptors in kinase inhibition, a feature less pronounced in the original compound .

Biological Activity

Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a trifluoromethoxy group, a hydroxyl group, and a carboxylate ester. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, potentially increasing its bioavailability in biological systems.

Molecular Formula : C15H13F3O3
Molecular Weight : 300.26 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is largely attributed to its interactions with various biomolecules. The trifluoromethoxy group is known to block oxidative metabolism, enhancing the compound's stability and efficacy. The hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, influencing their activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.2Induces apoptosis through mitochondrial pathway
HepG2 (liver cancer)4.8Inhibition of cell proliferation via cyclin-dependent kinases
A549 (lung cancer)6.0Modulation of apoptotic signaling pathways

The compound's potency is enhanced compared to non-fluorinated analogs due to the trifluoromethoxy substituent, which has been shown to increase binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory potential. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a mechanism that may involve the modulation of NF-κB signaling pathways.

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation .
  • Inflammation Model in Rodents : In vivo experiments using a rodent model of inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

This compound can be compared with other fluorinated compounds in terms of biological activity:

Compound Activity Type Potency (IC50)
This compoundAnticancer4.8 µM
Methyl 5-hydroxy-3'-(difluoromethyl)-[1,1'-biphenyl]-3-carboxylateAnticancer10 µM
Methyl 5-hydroxy-3'-(chloromethyl)-[1,1'-biphenyl]-3-carboxylateAnticancer>20 µM

The trifluoromethoxy group significantly enhances the biological activity compared to other substituents .

Q & A

Q. Advanced

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to purified proteins like c-Myc .
  • Mutagenesis studies : Replace key amino acids (e.g., Arg/Lys residues) to identify binding hotspots .
  • Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to assess stability .

How do structural analogs of this compound differ in bioactivity, and what design principles guide optimization?

Basic
Analog modifications include:

  • Electron-withdrawing groups (e.g., nitro, cyano) to enhance target affinity .
  • Polar substituents (e.g., hydroxy, amino) to improve solubility .
    For example, replacing trifluoromethoxy with methoxy reduces metabolic clearance but lowers potency .

How should researchers address contradictory bioactivity data in cell-based vs. in vitro assays?

Advanced
Contradictions may arise from:

  • Cell permeability issues : LogP >3 improves membrane penetration but may reduce aqueous solubility .
  • Off-target effects : Use knockout cell lines to isolate target-specific activity .
  • Assay conditions : Varying pH or serum content alters protein binding; standardize protocols .

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Q. Basic

  • Flash chromatography : Gradient elution (hexane/ethyl acetate) separates ester and biphenyl derivatives .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., de-esterified byproducts) .

How can researchers troubleshoot low yields in cross-coupling steps during synthesis?

Q. Advanced

  • Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for sterically hindered substrates .
  • Oxygen exclusion : Degas solvents and use Schlenk techniques to prevent catalyst oxidation .
  • Boronic acid quality : Purify via recrystallization to remove boroxine contaminants .

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